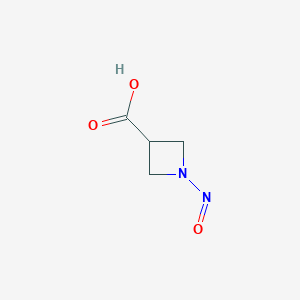
3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various scientific fields. This compound consists of a cyclobutane ring with an amino group and a hydroxymethyl group attached to the first carbon atom, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclobutanone as the starting material.
Amination: The cyclobutanone undergoes amination to introduce the amino group, often using ammonia or an ammonium salt.
Hydroxylation: The hydroxymethyl group is introduced through hydroxylation, which can be achieved using formaldehyde or a similar reagent.
Formation of Hydrochloride Salt: The resulting compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity of the final product. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or hydroxymethyl group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride, and nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules. Biology: It can serve as a building block for bioactive molecules, potentially leading to the development of new pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving cyclobutane derivatives. Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride depends on its specific application. In general, the compound may interact with biological targets through binding to enzymes or receptors, leading to modulation of biochemical pathways. The amino group can form hydrogen bonds, while the hydroxymethyl group can participate in hydrophobic interactions.
Comparison with Similar Compounds
3-Amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride: Similar structure but with a different position of the hydroxymethyl group.
Cyclobutane-1,3-diol: A compound with two hydroxyl groups on the cyclobutane ring.
Cyclobutane-1,2-diol: Another diol with hydroxyl groups at different positions on the ring.
Uniqueness: The unique feature of 3-amino-1-(hydroxymethyl)cyclobutan-1-ol hydrochloride is the presence of both an amino and a hydroxymethyl group on the same carbon atom, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2751615-80-0 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
3-amino-1-(hydroxymethyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-5(8,2-4)3-7;/h4,7-8H,1-3,6H2;1H |
InChI Key |
KKODQRQPIQJPSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



